molecular formula C11H9FN2O2 B6364130 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine CAS No. 1111113-51-9

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine

Cat. No.: B6364130
CAS No.: 1111113-51-9
M. Wt: 220.20 g/mol
InChI Key: KTODKPSHVKEUSP-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine is a chemical compound that features a pyrimidine ring substituted with a 5-fluoro-2-methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine typically involves the use of 5-fluoro-2-methoxyphenylboronic acid as a starting material . The synthetic route may include the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Dihydropyrimidine derivatives

    Substitution Products: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine is unique due to its combination of a fluorinated phenyl group and a hydroxyl-substituted pyrimidine ring This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-10-3-2-8(12)4-9(10)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTODKPSHVKEUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680840
Record name 5-(5-Fluoro-2-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-51-9
Record name 5-(5-Fluoro-2-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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